molecular formula C16H17N3O4 B2779419 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1235620-03-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No. B2779419
CAS RN: 1235620-03-7
M. Wt: 315.329
InChI Key: JGGROXKWLLVVQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide was achieved via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine(BSH),and4-methyl-benzenesulphonylhydrazine(4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For instance, the compound “Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine” has a molecular formula of C15H15NO2, an average mass of 241.285 Da, and a mono-isotopic mass of 241.110275 Da .

Scientific Research Applications

Total Synthesis of Benzylisoquinoline Alkaloids

The compound is used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .

Hypoglycemic and Hypolipidemic Action

The compound shows superior hypoglycemic action and superior hypolipidemic action even at a lower dosage as compared with conventional drugs . It can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and the like, or cancer involving P53 gene deficiency .

Construction of Trithiocarbonates as HDAC Inhibitors

The compound has been used in the construction of trithiocarbonates as Histone deacetylase (HDAC) Inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, and are often used in cancer treatment .

Anticancer Evaluation of Heteroaryl Indoles

The compound has been used in the design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles . These may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Synthesis of Tetrahydro-2H-pyran-4-yl Methanamine

The compound has been used in the synthesis of [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . This synthesis involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction of the resulting 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile .

Preparation of Biguanide Derivatives

The compound has been used in the preparation of N1-benzo[1,3]dioxol-5-ylmethyl-N2-substituted biguanide derivatives . These derivatives have shown superior hypoglycemic and hypolipidemic action, and can be used for the prevention and treatment of metabolic syndrome disorders .

Mechanism of Action

The mechanism of action of this compound is not well-documented in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available resources .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-3-6-15(20)19(18-10)11(2)16(21)17-8-12-4-5-13-14(7-12)23-9-22-13/h3-7,11H,8-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGROXKWLLVVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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